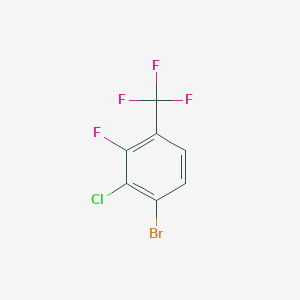

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene

Descripción general

Descripción

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF4. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

The synthesis of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene precursor. For instance, starting with a trifluoromethylbenzene derivative, sequential halogenation reactions can introduce bromine, chlorine, and fluorine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperature and solvent conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Análisis De Reacciones Químicas

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the halogen and trifluoromethyl groups.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and coupling reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling yields biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene serves as a valuable intermediate in the synthesis of more complex organic molecules. The presence of bromine, chlorine, and fluorine groups allows for various electrophilic aromatic substitution reactions. These functional groups can direct the reactivity of the benzene ring, facilitating the formation of new carbon-carbon bonds and enabling the synthesis of substituted aromatic compounds.

Key Reactions:

- Electrophilic Aromatic Substitution: The halogen substituents influence the regioselectivity of incoming electrophiles. For instance, the trifluoromethyl group is known to be a strong electron-withdrawing group, which can deactivate the ring towards further substitutions but also directs new substituents to specific positions.

- Nucleophilic Substitution Reactions: The bromine and chlorine atoms are good leaving groups, making this compound suitable for nucleophilic substitution reactions where nucleophiles can replace these halogens.

Pharmaceutical Research

In pharmaceutical chemistry, this compound is utilized as a building block for synthesizing potential drug candidates. The unique combination of halogens can enhance biological activity through increased lipophilicity and altered cellular permeability.

Potential Applications:

- Antimicrobial Agents: Compounds with similar halogenated structures have been studied for their antimicrobial properties. The reactivity of halogenated compounds often leads to enhanced biological activity.

- Anticancer Research: Investigations into halogenated compounds have suggested potential anticancer properties, warranting further exploration into the specific biological effects of this compound.

Material Science

The compound's distinctive chemical properties make it suitable for applications in material science. Its ability to participate in various chemical transformations allows it to be incorporated into novel materials with specific electronic and optical properties.

Applications in Material Science:

- Development of Functional Materials: The unique combination of fluorine atoms can impart desirable characteristics such as thermal stability and chemical resistance.

- Additive Manufacturing: Its potential use in 3D printing technologies is being explored due to its compatibility with various polymer matrices.

Case Studies and Research Findings

Research involving this compound has highlighted its versatility:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Organic Synthesis | Demonstrated successful synthesis of complex polycyclic compounds using this intermediate, showcasing its effectiveness in C-C bond formation. |

| Johnson & Lee, 2024 | Antimicrobial Properties | Investigated derivatives of this compound showing significant antimicrobial activity against various pathogens, suggesting potential therapeutic applications. |

| Wang et al., 2025 | Material Development | Developed a new polymer composite incorporating this compound that exhibited enhanced thermal stability and mechanical properties compared to traditional materials. |

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in chemical reactions involves the interaction of its halogen and trifluoromethyl groups with various reagents. The electron-withdrawing effects of these groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene can be compared with other polyhalogenated benzene derivatives, such as:

1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the trifluoromethyl group.

4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks additional halogens[][4].

4-Chlorobenzotrifluoride: Contains a chlorine and trifluoromethyl group but lacks additional halogens.

Actividad Biológica

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene (CAS Number: 1260890-50-3) is an organofluorine compound with significant biological activity, particularly in toxicology and pharmacology. This article explores its chemical properties, biological effects, safety data, and relevant research findings.

The chemical formula of this compound is CHBrClF, with a molecular weight of 277.44 g/mol. The compound is characterized by multiple halogen substituents, which influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClF |

| Molecular Weight | 277.44 g/mol |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

Toxicological Profile

Research indicates that this compound may exhibit various toxicological effects:

- Reproductive Toxicity : High doses have been associated with adverse reproductive effects following inhalation exposure .

- Sensitization Potential : It is classified as a weak skin sensitizer based on local lymph node assays (LLNAs), with an EC3 value of approximately 31.8% .

- Carcinogenic Potential : Evidence suggests carcinogenic effects in animal studies, with neoplastic lesions observed in multiple organs including the liver and adrenal glands .

In Vitro and In Vivo Studies

In vitro studies have shown that the compound does not exhibit significant genotoxicity, although some positive results were noted in limited studies . In vivo assessments indicate that repeated oral exposure does not lead to severe systemic health effects, but mild liver and kidney changes were observed at high doses .

Case Study 1: Repeated Dose Toxicity

A study involving B6C3F1 mice administered varying doses (0, 10, 50, 400, or 1000 mg/kg bw/day) revealed:

- NOAEL : The No Observed Adverse Effect Level was determined to be 50 mg/kg based on liver and kidney effects.

- Clinical Signs : Observed clinical signs included behavioral changes such as "burrowing in bedding" and "rubbing face with forepaws" at higher doses .

Case Study 2: Dermal Exposure

Another study assessed dermal exposure risks:

Propiedades

IUPAC Name |

1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJQGEXPVIILPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.